Etozolin-d3 Hydrochloride
Description
Its molecular formula is C₁₃H₁₈D₃ClN₂O₃S, with a molecular weight of 323.85 g/mol . The compound features three deuterium atoms replacing protium at unspecified positions, enhancing its utility as an internal standard in analytical studies (e.g., LC-MS) to improve metabolic stability tracking . Structurally, it retains the core (2Z)-[3-methyl-4-oxo-5-(1-piperidinyl)-1,3-thiazolidin-2-ylidene] ethyl acetate backbone of non-deuterated Etozolin Hydrochloride (C₁₃H₂₁ClN₂O₃S; MW 320.83 g/mol) . No solubility data are available for Etozolin-d3 Hydrochloride, but its parent compound is presumed to share physicochemical properties typical of thiazolidine derivatives, such as moderate hydrophobicity .
Properties
Molecular Formula |
C₁₃H₁₈D₃ClN₂O₃S |
|---|---|
Molecular Weight |
323.85 |
Synonyms |
2-[3-Methyl-4-oxo-5-(1-piperidinyl)-2-thiazolidinylidene]-acetic Acid Ethyl Ester-d3 Hydrochloride; 3-Methyl-4-oxo-5-piperidino-Δ2,α-thiazolidineacetic Acid Ethyl Ester-d3 Hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Etozolin-d3 Hydrochloride vs. Related Compounds
Key Differences and Research Findings
Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-deuterated Etozolin Hydrochloride, reducing metabolic degradation rates in pharmacokinetic studies. This makes it critical for quantifying parent drug levels in biological matrices .
Pharmacological Profile : While Etozolin Hydrochloride exhibits diuretic and antihypertensive effects in clinical studies, Etozolin-d3 is primarily used for analytical validation rather than therapeutic application .
Analytical Utility : Unlike OBT Hydrochloride (used in HPLC method validation for accuracy ), Etozolin-d3 serves as a mass spectrometry internal standard due to its isotopic signature, minimizing ion suppression effects .
Structural Contrasts : Compared to Amitriptyline Hydrochloride (a tricyclic antidepressant), Etozolin-d3 lacks aromatic ring systems and chiral centers, reflecting its thiazolidine-based mechanism targeting renal electrolyte transport .
Research Implications and Limitations
- Metabolic Studies : Deuterated analogs like Etozolin-d3 enable precise tracking of drug half-life and metabolite formation, though solubility data gaps limit formulation studies .
- Quality Control: The absence of publicly available Certificates of Analysis (COA) for Etozolin-d3 underscores the need for rigorous batch-specific documentation, as outlined by Santa Cruz Biotechnology’s protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
